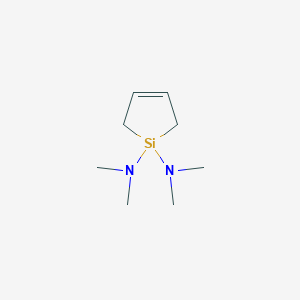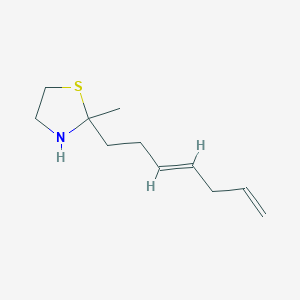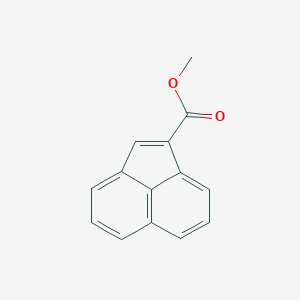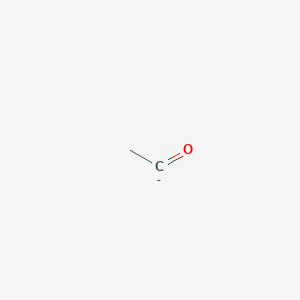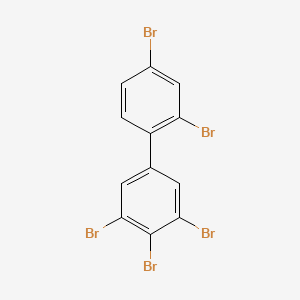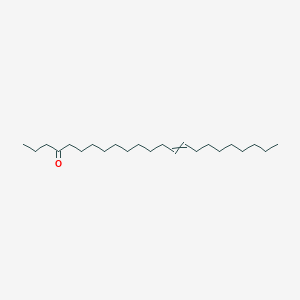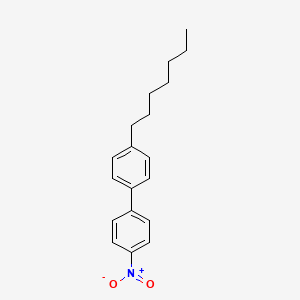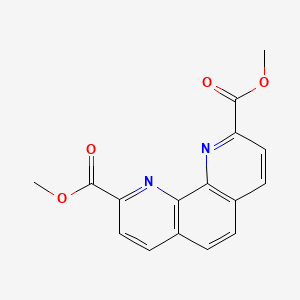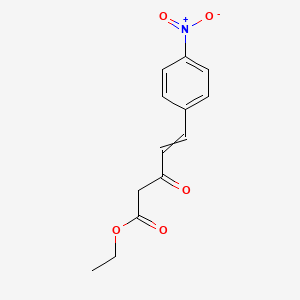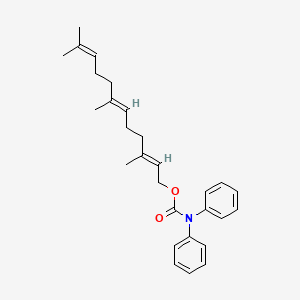
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable diene with diphenylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, advanced purification techniques, such as column chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diphenylcarbamate group, where nucleophiles can replace one of the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-yl diphenylcarbamate involves its interaction with specific molecular targets. The diphenylcarbamate group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and processes, making the compound useful in various biochemical studies.
Propiedades
Número CAS |
76386-25-9 |
|---|---|
Fórmula molecular |
C28H35NO2 |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C28H35NO2/c1-23(2)13-11-14-24(3)15-12-16-25(4)21-22-31-28(30)29(26-17-7-5-8-18-26)27-19-9-6-10-20-27/h5-10,13,15,17-21H,11-12,14,16,22H2,1-4H3/b24-15+,25-21+ |
Clave InChI |
JVKHLVYHRZTVCF-GFUUNDCYSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/COC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


